![molecular formula C33H40O15 B12818814 3-[(3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one](/img/structure/B12818814.png)

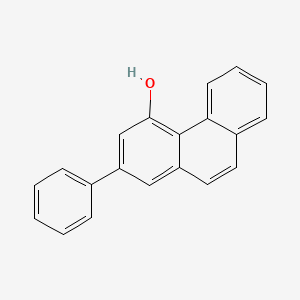

3-[(3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Sagittatoside A is a secondary flavonol glycoside derived from the plant Epimedium. It is known for its bioactive properties and is found in very low content in Epimedium species. This compound has garnered attention due to its potential therapeutic applications, particularly in traditional Chinese medicine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Sagittatoside A can be synthesized through the enzymatic hydrolysis of epimedin A. One efficient method involves using a recyclable aqueous organic two-phase enzymatic hydrolysis system. This system consists of propyl acetate and HAc-NaAc buffer (pH 4.5) containing β-dextranase and epimedin A. The hydrolysis is performed at 60°C for 1 hour, resulting in the complete conversion of epimedin A to sagittatoside A .

Industrial Production Methods

In an industrial setting, the preparation of sagittatoside A can be achieved through the immobilization of recombinant β-glucosidase on surface-modified mesoporous silica, such as Santa Barbara Amorphous 15. This method allows for the purification and immobilization of the enzyme in one step, enhancing the efficiency and stability of the process .

Análisis De Reacciones Químicas

Types of Reactions

Sagittatoside A primarily undergoes hydrolysis reactions. The enzymatic hydrolysis of epimedin A to sagittatoside A is a key reaction, facilitated by β-glucosidase. This reaction involves the cleavage of glycosidic bonds, resulting in the formation of sagittatoside A .

Common Reagents and Conditions

Reagents: β-dextranase, β-glucosidase

pH 4.5 buffer, 60°C, 1 hourMajor Products

The major product formed from the hydrolysis of epimedin A is sagittatoside A. This reaction is highly efficient, with a conversion rate of over 95% .

Aplicaciones Científicas De Investigación

Chemistry: Used as a model compound for studying glycosidic bond cleavage and enzymatic hydrolysis.

Biology: Investigated for its role in cellular processes and bioactivity in vivo.

Medicine: Explored for its therapeutic potential in treating conditions such as osteoporosis and hepatotoxicity.

Industry: Utilized in the production of bioactive compounds and secondary glycosides from natural products.

Mecanismo De Acción

Sagittatoside A exerts its effects through various molecular pathways. It has been shown to induce apoptosis by regulating key proteins in the intrinsic apoptosis pathway, including Bax, Bcl-2, Caspase-3, and Caspase-9. This mechanism is likely related to its ability to modulate cellular processes and promote cell death in cancer cells .

Comparación Con Compuestos Similares

Sagittatoside A is similar to other flavonol glycosides found in Epimedium, such as icariin, baohuoside I, and icaritin. it is unique in its higher bioactivity and efficiency in vivo. Unlike its counterparts, sagittatoside A has shown better stability and reusability in enzymatic hydrolysis processes .

List of Similar Compounds

- Icariin

- Baohuoside I

- Icaritin

- Epimedin C

Sagittatoside A stands out due to its superior bioactivity and potential therapeutic applications, making it a valuable compound for further research and industrial applications.

Propiedades

Fórmula molecular |

C33H40O15 |

|---|---|

Peso molecular |

676.7 g/mol |

Nombre IUPAC |

3-[(3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one |

InChI |

InChI=1S/C33H40O15/c1-13(2)5-10-17-18(35)11-19(36)21-24(39)30(28(46-29(17)21)15-6-8-16(43-4)9-7-15)47-33-31(26(41)22(37)14(3)44-33)48-32-27(42)25(40)23(38)20(12-34)45-32/h5-9,11,14,20,22-23,25-27,31-38,40-42H,10,12H2,1-4H3/t14-,20+,22-,23+,25-,26+,27+,31+,32?,33?/m0/s1 |

Clave InChI |

COHHGQPQHHUMDG-BIQJDJQNSA-N |

SMILES isomérico |

C[C@H]1[C@@H]([C@H]([C@H](C(O1)OC2=C(OC3=C(C(=CC(=C3C2=O)O)O)CC=C(C)C)C4=CC=C(C=C4)OC)OC5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O |

SMILES canónico |

CC1C(C(C(C(O1)OC2=C(OC3=C(C(=CC(=C3C2=O)O)O)CC=C(C)C)C4=CC=C(C=C4)OC)OC5C(C(C(C(O5)CO)O)O)O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,17-Dioxa-7,11,14,21,25,28-hexathiaoctacyclo[13.13.0.02,13.05,12.06,10.016,27.019,26.020,24]octacosa-1(15),2(13),5(12),6(10),8,16(27),19(26),20(24),22-nonaene-4,18-dione](/img/structure/B12818748.png)

![2-((5-(3-(2,4-Dihydroxyphenyl)benzo[c]thiophen-1-yl)thiophen-2-yl)methylene)malononitrile](/img/structure/B12818759.png)

![2-((Methoxymethyl)thio)-1H-benzo[d]imidazole](/img/structure/B12818791.png)

![[Methyl(phenyl)phosphanyl]acetonitrile](/img/structure/B12818793.png)

![8-chloro-2-[(2S)-pyrrolidin-2-yl]-1H-[1]benzofuro[3,2-d]pyrimidin-4-one;hydrochloride](/img/structure/B12818803.png)